molecular formula C18H16BrNO4 B307896 (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B307896
M. Wt: 390.2 g/mol
InChI Key: LDVUVYZKKBYGOL-JYRVWZFOSA-N
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Description

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and 2,3,4-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its effects on different biological systems to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its interactions with biological targets can be investigated to develop new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: A precursor in the synthesis of the target compound.

    2,3,4-trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Indole derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both bromine and trimethoxybenzylidene groups. This combination of functional groups may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-8-

InChI Key

LDVUVYZKKBYGOL-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC

SMILES

COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Origin of Product

United States

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